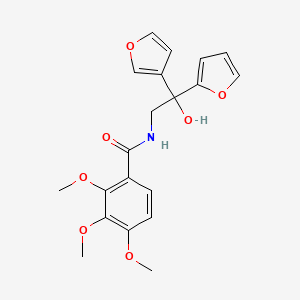![molecular formula C14H11N3O3 B2581647 Acide 7-(4-méthoxyphényl)pyrazolo[1,5-a]pyrimidine-3-carboxylique CAS No. 861407-96-7](/img/structure/B2581647.png)
Acide 7-(4-méthoxyphényl)pyrazolo[1,5-a]pyrimidine-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a chemical compound with the molecular formula C14H11N3O3 and a molecular weight of 269.25500 . It is also known by its CAS Number 861407-96-7 .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds, which could include “7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid”, were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” includes a pyrazolo[1,5-a]pyrimidine core with a methoxyphenyl group at the 7-position and a carboxylic acid group at the 3-position .Physical and Chemical Properties Analysis
The physical and chemical properties of “7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” include a molecular weight of 269.25500 and a molecular formula of C14H11N3O3 . Other properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Applications antitumorales
Les dérivés de la pyrazolo[1,5-a]pyrimidine sont connus pour avoir un impact élevé en chimie médicinale, en particulier dans le domaine de la recherche sur le cancer . Ils ont été utilisés comme échafaudage antitumoral, montrant un potentiel dans le développement de nouveaux médicaments anticancéreux .
Activité inhibitrice enzymatique
Ces composés ont montré une activité inhibitrice enzymatique, ce qui pourrait conduire à de nouvelles conceptions rationnelles et efficaces de médicaments portant le noyau pyrazolo[1,5-a]pyrimidine .
Molécules fluorescentes
Une famille de pyrazolo[1,5-a]pyrimidines a été identifiée comme des composés stratégiques pour les applications optiques en raison de plusieurs caractéristiques clés telles que leur méthodologie de synthèse plus simple et plus verte et leurs propriétés photophysiques réglables . Ils peuvent être utilisés pour étudier la dynamique des processus intracellulaires, les capteurs chimiques et les progrès des matériaux organiques .
Activités antifongiques
Certains dérivés de la pyrazolo[1,5-a]pyrimidine ont montré des activités antifongiques contre divers champignons .
Applications chimiothérapeutiques
Les dérivés de la pyrazolo[1,5-a]pyrimidine ont suscité un intérêt en tant que chimiothérapeutiques potentiels pour le cancer .
Activité anticancéreuse
En plus de leurs applications antitumorales, les dérivés de la pyrazolo[1,5-a]pyrimidine ont également montré une excellente activité anticancéreuse contre les lignées cellulaires cancéreuses humaines .
Mécanisme D'action
Target of Action
“7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities, including antifungal and anticancer properties
Mode of Action
Many pyrazolo[1,5-a]pyrimidines exert their effects by interacting with enzymes or receptors in the body, altering their function .
Biochemical Pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways “7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” might affect. Based on the known activities of similar compounds, it could potentially be involved in pathways related to cell growth and proliferation .
Result of Action
Similar compounds have shown potential antifungal and anticancer effects.
Analyse Biochimique
Biochemical Properties
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression . The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell proliferation. Additionally, 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid interacts with other biomolecules such as checkpoint kinase 1 (Chk1) and BRAF kinase, further influencing cellular processes .
Cellular Effects
The effects of 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to induce cytotoxicity in cancer cell lines, including MCF-7, HCT-116, and HepG-2 . It influences cell signaling pathways by inhibiting CDKs and other kinases, leading to cell cycle arrest and apoptosis. Furthermore, 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid affects gene expression and cellular metabolism, contributing to its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exerts its effects through specific binding interactions with target biomolecules. The compound’s structure allows it to fit into the active sites of enzymes such as CDKs, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding inhibits the enzymatic activity, leading to downstream effects on cell cycle regulation and apoptosis. Additionally, the compound’s interaction with Chk1 and BRAF kinase further modulates cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid vary with different dosages in animal models. Studies have shown that lower doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to normal tissues. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing harmful side effects .
Metabolic Pathways
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process affects the compound’s bioavailability and activity, highlighting the importance of understanding its pharmacokinetics for therapeutic applications .
Transport and Distribution
The transport and distribution of 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with transport proteins and its physicochemical properties .
Subcellular Localization
The subcellular localization of 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, it may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and therapeutic potential .
Propriétés
IUPAC Name |
7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-10-4-2-9(3-5-10)12-6-7-15-13-11(14(18)19)8-16-17(12)13/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLRCDKBPXHRHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

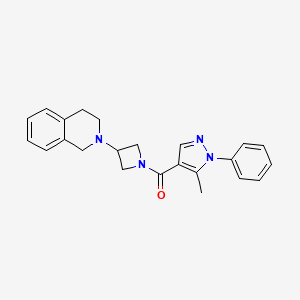
![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2581567.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2581571.png)
![ethyl 2-(4-(diethylamino)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2581572.png)
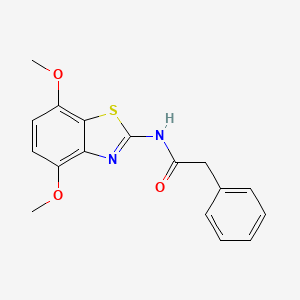
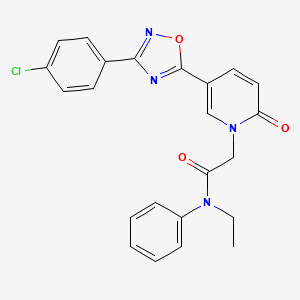

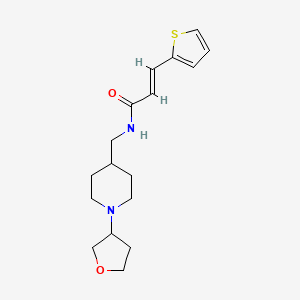
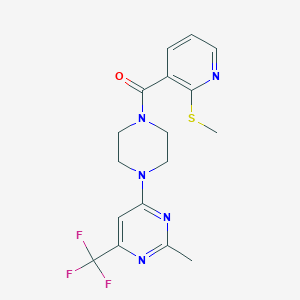
![2-(6-(4-fluorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2581583.png)
![8-Fluorospiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2581584.png)
